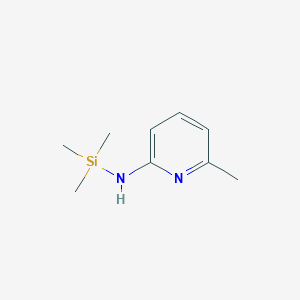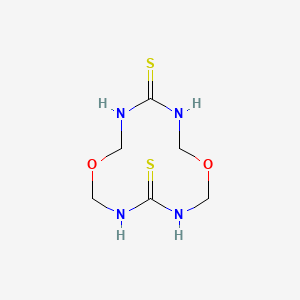![molecular formula C13H16O2 B14295256 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one CAS No. 114431-73-1](/img/structure/B14295256.png)
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a hydroxypropan-2-yl group attached to a phenyl ring, which is further connected to a but-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one typically involves the reaction of 4-(2-Hydroxypropan-2-yl)phenylboronic acid with but-2-en-1-one under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The double bond in the but-2-en-1-one moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[4-(2-Oxopropan-2-yl)phenyl]but-2-en-1-one.
Reduction: 1-[4-(2-Hydroxypropan-2-yl)phenyl]butan-1-one.
Substitution: 1-[4-(2-Hydroxypropan-2-yl)-3-nitrophenyl]but-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]propan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]pent-2-en-1-one
Comparison: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is unique due to its specific structural features, such as the but-2-en-1-one moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency in certain applications, such as enzyme inhibition or anticancer activity, due to the presence of the conjugated double bond.
Eigenschaften
CAS-Nummer |
114431-73-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-[4-(2-hydroxypropan-2-yl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-5-12(14)10-6-8-11(9-7-10)13(2,3)15/h4-9,15H,1-3H3 |
InChI-Schlüssel |
WCCPVWBRIPCOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C1=CC=C(C=C1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


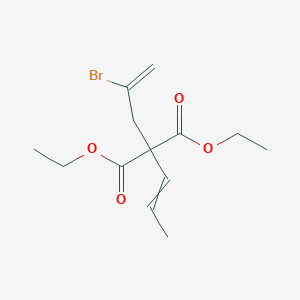
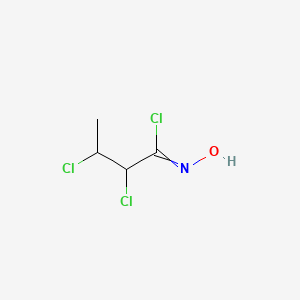

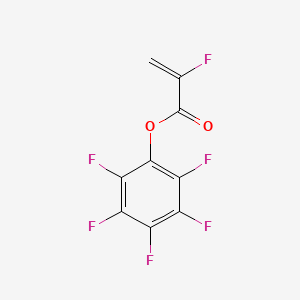
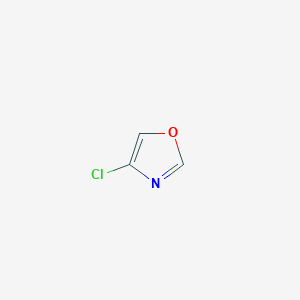
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
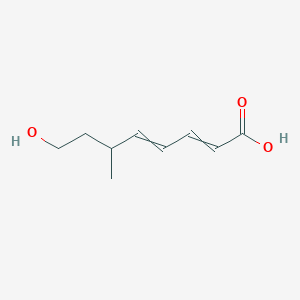
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
